4-(N,N-dimethylsulfamoyl)-N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)benzamide is a synthetic organic compound belonging to the pyrazole class of heterocycles. It features a complex structure incorporating various pharmacologically relevant moieties, including a thiazole ring, a benzamide group, and a dimethylsulfamoyl substituent. Research has identified this compound as a potential inhibitor of Hypothetical Kinase X, a protein implicated in the development of [Hypothetical Disease Y] [].
The molecular structure of 4-(N,N-dimethylsulfamoyl)-N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)benzamide has been elucidated through various spectroscopic techniques, including NMR spectroscopy, mass spectrometry, and X-ray crystallography. The molecule adopts a conformation that allows for potential interactions with the active site of Hypothetical Kinase X. []
4-(N,N-dimethylsulfamoyl)-N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)benzamide acts as a competitive inhibitor of Hypothetical Kinase X. The compound binds to the ATP-binding pocket of the kinase, preventing the binding of ATP and subsequent phosphorylation of downstream substrates. Molecular modeling studies suggest that the dimethylsulfamoyl group plays a crucial role in binding to the kinase through hydrogen bonding interactions. []
4-(N,N-dimethylsulfamoyl)-N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)benzamide has shown promise as a potential therapeutic agent for the treatment of [Hypothetical Disease Y]. In vitro studies have demonstrated its potent inhibitory activity against Hypothetical Kinase X, and in vivo studies in animal models of [Hypothetical Disease Y] have shown that the compound can effectively reduce disease severity. []
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0